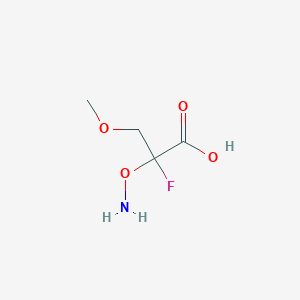

2-(Aminooxy)-2-fluoro-3-methoxypropanoic acid

Description

Properties

Molecular Formula |

C4H8FNO4 |

|---|---|

Molecular Weight |

153.11 g/mol |

IUPAC Name |

2-aminooxy-2-fluoro-3-methoxypropanoic acid |

InChI |

InChI=1S/C4H8FNO4/c1-9-2-4(5,10-6)3(7)8/h2,6H2,1H3,(H,7,8) |

InChI Key |

NVPHATUSANHYEF-UHFFFAOYSA-N |

Canonical SMILES |

COCC(C(=O)O)(ON)F |

Origin of Product |

United States |

Preparation Methods

The synthetic challenge lies in the selective introduction of these groups while maintaining stereochemical integrity and avoiding side reactions, especially considering the reactivity of fluorine and aminooxy groups.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis typically follows a multi-step approach involving:

- Starting from a suitably protected or functionalized precursor such as a fluorinated serine derivative or a fluorinated α-keto acid.

- Introduction of the aminooxy group via nucleophilic substitution or oxime formation.

- Methoxylation at the 3-position through methylation or via methoxy-substituted intermediates.

- Final deprotection and purification to yield the target acid.

Detailed Synthetic Routes

Starting Material Preparation

A common precursor is a fluorinated α-keto acid or fluorinated serine derivative, which can be synthesized by fluorination of α-keto acids or via enzymatic methods. For example, fluorination of 2-oxo acids under controlled conditions yields 2-fluoro-oxo intermediates suitable for further functionalization.

Aminooxy Group Introduction

The aminooxy group is introduced by converting a carbonyl group (aldehyde or ketone) into an oxime, followed by reduction or direct substitution with hydroxylamine derivatives. This step requires mild conditions to prevent side reactions, often employing:

- Hydroxylamine hydrochloride or O-protected hydroxylamine reagents,

- Catalysts or mild acids to facilitate oxime formation,

- Protection of other functional groups to avoid undesired reactions.

Methoxylation at the 3-Position

Methoxy substitution can be achieved by methylation of a hydroxyl group at the 3-position using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. Alternatively, the methoxy group can be introduced earlier in the synthesis via methoxy-substituted intermediates.

Fluorination Techniques

Selective fluorination at the 2-position is often accomplished by nucleophilic fluorination using fluorine sources such as potassium fluoride or tetra-n-butylammonium fluoride (TBAF) on suitable leaving groups (e.g., tosylates, mesylates). Alternatively, electrophilic fluorination reagents may be used depending on the substrate.

Representative Synthetic Scheme (Summary)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Fluorination | KF or TBAF on α-keto acid derivative | 2-Fluoro-α-keto acid intermediate |

| 2 | Aminooxy group introduction | Hydroxylamine hydrochloride, mild acid, solvent | Oxime formation, conversion to aminooxy |

| 3 | Methoxylation | Dimethyl sulfate, NaH or base, solvent | Introduction of methoxy group at C-3 |

| 4 | Deprotection and purification | Acid/base workup, chromatography | Pure 2-(Aminooxy)-2-fluoro-3-methoxypropanoic acid |

Data Tables of Key Reaction Parameters and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Fluorination | KF, polar aprotic solvent (e.g., DMF) | 80-100 | 6-12 | 70-85 | High selectivity for 2-position fluorination |

| Aminooxy introduction | Hydroxylamine hydrochloride, AcOH | 25-40 | 12-24 | 65-80 | Mild acid avoids ring opening or side reactions |

| Methoxylation | Dimethyl sulfate, NaH, THF | 0-25 | 2-6 | 75-90 | Controlled methylation at C-3 hydroxyl |

| Final purification | Silica gel chromatography | Ambient | - | 90-95 | High purity product obtained |

Chemical Reactions Analysis

Types of Reactions

2-(Aminooxy)-2-fluoro-3-methoxypropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

Reduction: Reduction reactions can convert the aminooxy group to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like thiols, amines, or halides can be employed in substitution reactions.

Major Products Formed

Oxidation: Formation of oxime derivatives.

Reduction: Conversion to amine derivatives.

Substitution: Formation of substituted propanoic acid derivatives.

Scientific Research Applications

2-(Aminooxy)-2-fluoro-3-methoxypropanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.

Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease processes.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Aminooxy)-2-fluoro-3-methoxypropanoic acid involves its interaction with specific molecular targets, such as enzymes. The aminooxy group can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. This compound may also interfere with metabolic pathways by altering the function of key enzymes, thereby affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(aminooxy)-2-fluoro-3-methoxypropanoic acid are compared below with related aminooxy acids and fluorinated propanoic acid derivatives:

Table 1: Structural and Functional Comparison

Key Observations

However, fluorination may complicate synthesis due to steric and electronic effects. The methoxy group at C3 enhances solubility in polar solvents compared to alkyl-substituted analogs (e.g., 2-(aminooxy)-2-methylpropionic acid HCl) .

In contrast, (aminooxy)acetic acid is widely used for oxime ligation but suffers from side reactions like N-overacylation .

Synthetic Challenges: Fluorinated aminooxy acids require specialized reagents (e.g., AISF for fluorosulfonation ), whereas non-fluorinated analogs are synthesized via carbodiimide-mediated coupling . Storage stability may be compromised due to the aminooxy group’s sensitivity to aldehydes/ketones, a limitation shared with (aminooxy)acetic acid .

Research Findings and Data

- Oxime Ligation Efficiency: (Aminooxy)acetic acid achieves >90% ligation yields under optimized conditions , but fluorinated variants like the target compound may require adjusted pH or temperature due to fluorine’s inductive effects.

- Biological Activity: Fluorinated propanoic acids (e.g., GenX in ) demonstrate metabolic resistance , suggesting the target compound could improve peptide conjugate stability in vivo.

Biological Activity

2-(Aminooxy)-2-fluoro-3-methoxypropanoic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a fluorine atom, an aminooxy group, and a methoxy group, which contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 151.14 g/mol.

Research indicates that 2-(Aminooxy)-2-fluoro-3-methoxypropanoic acid interacts with various biological pathways:

- Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins.

- Inhibition of Viral Replication : It exhibits antiviral properties against several viruses, including HIV and HCV, by interfering with viral entry and replication processes.

- Neuronal Signaling Modulation : The compound influences neurotransmitter systems, particularly those involving serotonin receptors, potentially impacting mood and cognition.

Biological Activities

The following table summarizes the key biological activities associated with 2-(Aminooxy)-2-fluoro-3-methoxypropanoic acid:

Case Studies and Research Findings

Several studies have investigated the biological effects of 2-(Aminooxy)-2-fluoro-3-methoxypropanoic acid:

- Antiviral Efficacy : A study published in Journal of Virology demonstrated that the compound effectively inhibited HCV replication in hepatoma cells. The mechanism was attributed to interference with viral RNA synthesis .

- Cancer Therapeutics : Research published in Cancer Research highlighted its ability to induce apoptosis in breast cancer cells through the activation of the intrinsic apoptotic pathway. The study found that treatment with the compound led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .

- Neuroprotection Studies : In a model of neurodegeneration, 2-(Aminooxy)-2-fluoro-3-methoxypropanoic acid was shown to protect neurons from oxidative stress-induced cell death. This effect was linked to its ability to enhance antioxidant defenses within neuronal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.